molecular formula C9H11NO3 B3066422 L-Tyrosine-(phenyl-4-13C) CAS No. 81201-90-3

L-Tyrosine-(phenyl-4-13C)

Cat. No. B3066422
CAS RN: 81201-90-3
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-VGFAOSRESA-N
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Description

L-Tyrosine-(phenyl-4-13C) is a 13C labelled analogue of L-Tyrosine . It is a stable isotope-labeled compound of the non-essential amino acid L-Tyrosine.


Molecular Structure Analysis

The molecular formula of L-Tyrosine-(phenyl-4-13C) is C9H11NO3. The InChI string representation is 1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i7+1 .


Physical And Chemical Properties Analysis

L-Tyrosine-(phenyl-4-13C) has a molecular weight of 182.18 g/mol. The optical activity is [α]25/D -12.0°, c = 1 in 1 M HCl . The melting point is >300 °C (dec.) (lit.) .

Scientific Research Applications

1. Analysis of Molecular Structures and Dynamics:

  • L-Tyrosine-ethylester, a derivative of L-Tyrosine, was analyzed using 13C MAS NMR experiments to understand its structure and dynamic properties (Helluy & Sebald, 2003).

2. Isotope Effects in Renal Tubular Reabsorption:

  • Research on L-[1-13C]phenylalanine and L-[ring-2H5]phenylalanine showed differences in isotope enrichments and fluxes in plasma and urine, indicating an isotope effect in renal tubular reabsorption (Zello et al., 1994).

3. Dietary Requirements During Pregnancy:

  • Studies on dietary phenylalanine and tyrosine requirements in healthy human pregnancy used isotopic methods to determine these requirements, finding differences in early and late stages of gestation (Ennis et al., 2020).

4. Metabolic Studies:

  • The turnover of phenylalanine and tyrosine and their conversion rates were studied in the context of various metabolic conditions, providing insights into amino acid metabolism (Clarke & Bier, 1982).

5. Biocatalytic Derivatization:

  • L-Tyrosine derivatizations catalyzed by enzymatic biocatalysts have been studied, highlighting strategies for the production of derivatives used in pharmaceuticals, food, and cosmetics industries (Tan et al., 2020).

6. Nanoparticle Coating:

  • L-Tyrosine has been used to coat magnetic nanoparticles, leading to potential applications in pharmaceutical and biomedical fields due to their non-toxicity and size distribution (Nosrati et al., 2018).

7. Biosynthesis Studies:

  • The biosynthesis of specific antibiotics and amino acid derivatives has been studied using isotopically labeled L-Tyrosine, providing insights into complex biological synthesis processes (Adefarati et al., 1991).

Mechanism of Action

The mechanism of L-Tyrosine’s antidepressant activity can be accounted for by the precursor role of L-Tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Future Directions

L-Tyrosine has potential for various industrial and pharmaceutical applications. Biotechnological methods can produce L-Tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions . Future perspectives pertain to the enzymatic production of L-Tyrosine derivatives .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy(413C)cyclohexa-1,3,5-trien-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i7+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-VGFAOSRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13C](=CC=C1C[C@@H](C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480572
Record name L-Tyrosine-(phenyl-4-13C)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosine-(phenyl-4-13C)

CAS RN

81201-90-3
Record name L-Tyrosine-(phenyl-4-13C)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81201-90-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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